N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a cyano group, a triazole ring, and a sulfanylacetamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Cyano Group: The cyano group is often introduced through a nucleophilic substitution reaction using cyanide salts.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The triazole ring and sulfanyl group can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazoles and sulfanyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biology and Medicine:
Drug Development: The compound’s triazole ring is a common pharmacophore in medicinal chemistry, potentially useful in developing new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological systems.
Industry:
Polymer Science: As a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its effects depends on its application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions.
Catalysis: It can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.
Comparison with Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-phenyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness:
- Structural Features: The presence of the cyclopropyl group and the specific arrangement of functional groups make it unique.
- Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
This detailed overview provides a comprehensive understanding of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-8(2)13(3,7-14)15-10(19)6-21-12-17-16-11(20)18(12)9-4-5-9/h8-9H,4-6H2,1-3H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNGCYKMATEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NNC(=O)N1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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